molecular formula C7H14ClNO3 B3253538 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride CAS No. 2243508-59-8

2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride

Cat. No.: B3253538
CAS No.: 2243508-59-8
M. Wt: 195.64
InChI Key: JNCOHYQEBRIXAK-UHFFFAOYSA-N
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Description

. It is a derivative of amino acids and contains an oxolan ring, which is a five-membered ring with one oxygen atom

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride, also known as 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride, is the NMDA receptor . NMDA receptors play critical roles in central nervous system function and are involved in a variety of brain disorders .

Mode of Action

This compound acts as an agonist at the glycine site of the NMDA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the glycine site of the NMDA receptor, leading to the activation of the receptor .

Biochemical Pathways

The activation of the NMDA receptor by this compound affects the glutamatergic system , which is the main excitatory neurotransmitter system in the brain . This can lead to a variety of downstream effects, including the modulation of synaptic plasticity, which is important for learning and memory .

Result of Action

The activation of the NMDA receptor by this compound can lead to a variety of effects at the molecular and cellular level. These include the modulation of neuronal excitability, the induction of synaptic plasticity, and the regulation of various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the presence of other agonists or antagonists can modulate the activity of the NMDA receptor and thus the effect of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as oxolan-3-one and an appropriate amino acid derivative.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired compound.

  • Purification: The product is then purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps for scaling up the synthesis, such as continuous flow chemistry or automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.

  • Substitution: The hydroxyl group in the oxolan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of corresponding alcohols.

  • Substitution: Formation of substituted oxolan derivatives.

Scientific Research Applications

2-Amino-3-(oxolan-3-yl)propanoic Acid Hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of amino acid metabolism and protein synthesis.

  • Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Amino-3-(oxolan-2-yl)propanoic Acid Hydrochloride

  • 2-Amino-2-(oxolan-3-yl)acetic Acid Hydrochloride

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Properties

IUPAC Name

2-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCOHYQEBRIXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243508-59-8
Record name 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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